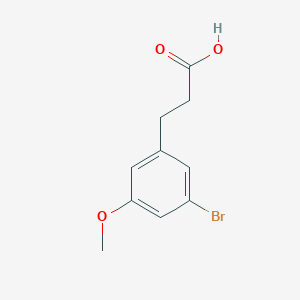

3-(3-Bromo-5-methoxyphenyl)propanoic acid

Overview

Description

3-(3-Bromo-5-methoxyphenyl)propanoic acid is a chemical compound that has gained interest among scientists due to its potential applications in various fields of research. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Molecular Structure Analysis

The molecular formula of this compound is C10H11BrO3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Antibacterial and Phytotoxic Effects

- Antibacterial Activity : A study by Jităreanu et al. (2013) evaluated derivatives of cinnamic acid, including 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid, for their antibacterial properties. They discovered that these derivatives exhibited activity against Staphylococcus aureus, with minimal bactericidal concentrations determined at 100 µg/mL (Jităreanu et al., 2013).

- Phytotoxic Effects : The same study also explored the phytotoxicity and genotoxicity of these compounds using the Triticum test. The results showed a slight inhibition in plantlet growth and a decrease in total polyphenol content in treated plantlets (Jităreanu et al., 2013).

Chemical Synthesis and Modifications

- Electrochemical Hydrogenation : Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenating double bonds in 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. This suggests potential applications in the synthesis and modification of related compounds (Korotaeva et al., 2011).

- Synthesis of Phenylpropanoids : Wang et al. (2011) isolated new phenylpropanoids from Morinda citrifolia, demonstrating the potential for synthesizing and studying similar compounds, including 3-(3-Bromo-5-methoxyphenyl)propanoic acid derivatives (Wang et al., 2011).

Natural Sources and Isolation

- Isolation from Rhodomela confervoides : Zhao et al. (2004) isolated bromophenol derivatives, including compounds structurally similar to this compound, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against cancer cell lines and microorganisms, though they were found inactive (Zhao et al., 2004).

Biofilm Formation

- Influence on Biofilm Formation : Zhen-long (2008) researched the impact of a compound structurally similar to this compound on biofilm formation of Staphylococcus epidermidis on PVC material. The findings could be relevant for understanding how similar compounds influence biofilm formation (Li Zhen-long, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Pharmacokinetics

It is known that 3-(3-methoxyphenyl)propionic acid, a compound with a similar structure, is a naturally occurring human metabolite that is excreted in urine . This suggests that 3-(3-Bromo-5-methoxyphenyl)propanoic acid may have similar pharmacokinetic properties.

Properties

IUPAC Name |

3-(3-bromo-5-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXGLEDSUKMASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

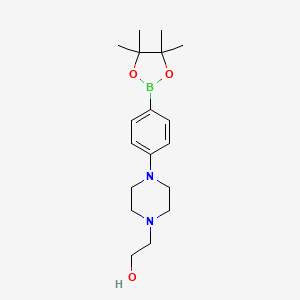

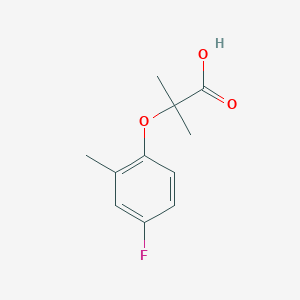

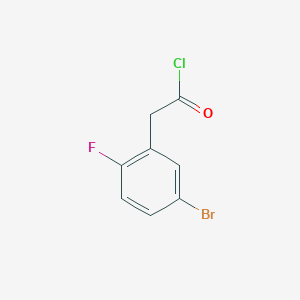

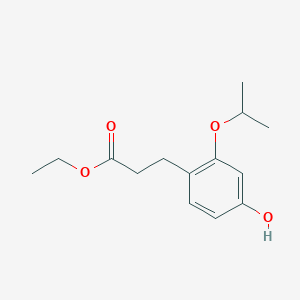

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)

![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)

![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)

![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)

![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)